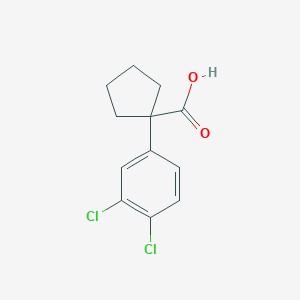

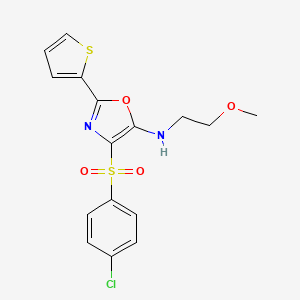

![molecular formula C11H13NO2 B2737927 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one CAS No. 1865196-56-0](/img/structure/B2737927.png)

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones are a type of furan derivatives . Furan derivatives are very important compounds in chemistry, biology, medicine, and materials science . They play an important role in modern organic and medicinal chemistry .

Synthesis Analysis

The synthesis of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones is based on the oxidative dearomatization of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .

Molecular Structure Analysis

The cyclization step in the synthesis of these compounds is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .

Chemical Reactions Analysis

The reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Furan derivatives have been synthesized and studied for their anticancer activity. The compounds were tested against human liver carcinoma cells (HepG-2) and human normal retina pigmented epithelium cells (RPE-1).

Methods of Application

The anticancer activity of the synthesized compounds was studied by testing them against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1).

Results or Outcomes

High activities were revealed by compounds 3, 12, and 14 with IC 50 values near to that of the reference drug doxorubicin .

Urease Inhibitory Activities

Summary of the Application

Furan chalcones were prepared and tested for their urease inhibitory activities.

Methods of Application

The urease inhibitory activities of the synthesized furan chalcones were tested.

Results or Outcomes

Promising urease inhibitory results were found .

Spectroscopic Analysis

Specific Scientific Field

Physical Chemistry

Summary of the Application

Furan derivatives, such as 2-acetyl-5-methylfuran, have been characterized and analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR .

Methods of Application

The compound was experimentally characterized using FT-IR, FT-Raman, UV–VIS, and 1H NMR spectroscopic techniques conducted in different solvents. The experimental results were compared with theoretical values obtained using density functional theory (DFT) calculations .

Results or Outcomes

The experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .

Sustainable Chemicals

Specific Scientific Field

Green Chemistry

Summary of the Application

Furan and its derivatives have wide-spread applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries .

Methods of Application

Furan derivatives are obtained from inedible lignocellulosic biomass, such as oat hulls, rice husks, sugarcane bagasse, woody material wastes, etc., and are used as alternative sources for biobased chemical feedstock .

Results or Outcomes

The use of inedible agricultural residues as alternative sources for biobased chemical feedstock comes with sundry associated benefits, which include increased absorption of atmospheric CO2, reduction in the dependence on fossil-derived fuels and chemicals, increased opportunities in the local agricultural sector, and economic transformation .

Aroma in Food

Specific Scientific Field

Food Chemistry

Summary of the Application

2-acetyl-5-methylfuran, a derivative of furan, is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked. It has been pointed out as a natural constituent of liquors, roasted coffee beans, and smoked salmons .

Methods of Application

2-acetyl-5-methylfuran is obtained when an amino acid reacts with a reducing sugar. It is employed in a vast number of industrial processes especially in the manufacture of wine and polymer materials .

Results or Outcomes

The presence of 2-acetyl-5-methylfuran contributes to the unique aroma of various foods and beverages .

Dyes and Pigments

Specific Scientific Field

Chemical Engineering

Summary of the Application

Furan and its derivatives have applications in the production of dyes and pigments .

Methods of Application

Furan derivatives are used in the synthesis of various dyes and pigments .

Results or Outcomes

The use of furan derivatives in the production of dyes and pigments has resulted in a wide range of colors and hues .

Eigenschaften

IUPAC Name |

1-(furan-2-yl)-2-azaspiro[3.4]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-11(5-1-2-6-11)9(12-10)8-4-3-7-14-8/h3-4,7,9H,1-2,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYLZIQKVILZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(NC2=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)

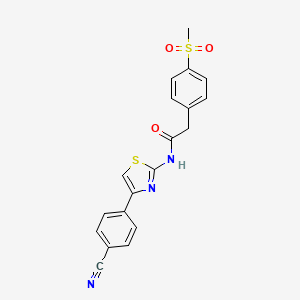

![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2737855.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)

![N-(3'-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2737860.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)

![3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2737865.png)